2-[(E)-2-Phenylethenyl]naphthalene
Description
2-[(E)-2-Phenylethenyl]naphthalene is a styryl-substituted naphthalene derivative characterized by an ethylene bridge (E-configuration) connecting a phenyl group to the naphthalene ring at the 2-position. This structural motif imparts unique electronic and steric properties, making it relevant in pharmaceutical chemistry and materials science. Its conjugated π-system enhances photophysical behavior, while the styryl group facilitates interactions with biological targets, such as enzymes or receptors .
Properties
Molecular Formula |
C18H14 |
|---|---|
Molecular Weight |
230.3g/mol |
IUPAC Name |
2-[(E)-2-phenylethenyl]naphthalene |
InChI |
InChI=1S/C18H14/c1-2-6-15(7-3-1)10-11-16-12-13-17-8-4-5-9-18(17)14-16/h1-14H/b11-10+ |
InChI Key |
AXGWOAHWOMYXLE-ZHACJKMWSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3C=C2 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Quinazolinone Derivatives
- Example: 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzenesulfonamide Structural Differences: Incorporates a quinazolinone core instead of naphthalene, with a sulfonamide substituent. Biological Activity: Exhibits 47.1% COX-2 inhibition at 20 μM, attributed to the sulfonamide group enhancing target binding . Key Insight: The quinazolinone ring system enhances anti-inflammatory activity compared to simpler styryl-naphthalenes, which lack such heterocyclic pharmacophores.
Benzimidazole Analogs
- Example: 2-[(E)-2-Phenylethenyl]-1H-benzimidazole (VIb) Structural Differences: Replaces naphthalene with a benzimidazole ring, introducing nitrogen atoms that alter electronic properties. Applications: Used in photodynamic therapy due to improved light absorption and redox properties .
Natural Products: Chromones and Dihydropyranones
- Goniothalamin: (2R)-2-[(E)-2-Phenylethenyl]-2,3-dihydropyran-6-one Structural Differences: Features a dihydropyranone ring fused to the styryl group. Activity: Shows anti-parasitic efficacy (IC50 values) against Haemonchus contortus due to α,β-unsaturated lactone-mediated electrophilic reactivity .
- 2-(2-Phenylethenyl)chromones (e.g., Compound 4 from Gyrinops salicifolia): Structural Differences: Chromone skeleton (benzopyran-4-one) instead of naphthalene. Natural Occurrence: Rare in agarwood; only two such derivatives are reported, contrasting with the synthetic prevalence of styryl-naphthalenes .
Sulfonamide and Sulfur-Containing Derivatives
- Example : Sulfur-linked 2-[(E)-2-Phenylethenyl]quinazolin-4-yl benzenesulfonates
Vinyl-Substituted Naphthalenes
- Example : 2-Ethenylnaphthalene
Data Table: Key Compounds and Properties
| Compound Name | Core Structure | Key Substituents | Biological/Physical Properties | Source/Application | References |
|---|---|---|---|---|---|
| 2-[(E)-2-Phenylethenyl]naphthalene | Naphthalene | Styryl (E-configuration) | High conjugation, photostability | Materials science, drug design | [1, 4] |
| 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-quinazolin-2-yl}ethenyl]benzenesulfonamide | Quinazolinone | Sulfonamide, methoxyphenyl | 47.1% COX-2 inhibition at 20 μM | Anti-inflammatory agents | [1] |
| Goniothalamin | Dihydropyranone | Styryl (E-configuration) | Anti-parasitic (IC50) | Natural product | [3] |
| 2-[(E)-2-Phenylethenyl]-1H-benzimidazole | Benzimidazole | Styryl (E-configuration) | Photodynamic therapy applications | Synthetic polymers | [2] |
| 2-Ethenylnaphthalene | Naphthalene | Vinyl | Tm = 338–339 K | Polymer precursors | [14] |
Research Findings and Trends
- Bioactivity: Styryl groups enhance enzyme inhibition (e.g., COX-2, kinases) by enabling π-π stacking and hydrogen bonding. Heterocyclic cores (quinazolinone, benzimidazole) further modulate selectivity .
- Synthetic vs. Natural : Synthetic analogs prioritize stability and target affinity, while natural derivatives (e.g., chromones) often exhibit unique stereochemistry and ecological roles .
- Structural Optimization: Sulfur incorporation in linkers improves drug-like properties, demonstrating the value of minor modifications in medicinal chemistry .
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